

Spectroscopic Analysis of 4-tert-Butyl-2,6dimethylphenol: A Technical Guide

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Compound of Interest

Compound Name: 4-tert-Butyl-2,6-dimethylphenol

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Introduction

This technical guide provides a comprehensive overview of the spectral data acquisition and analysis for **4-tert-Butyl-2,6-dimethylphenol** (CAS No. 879-97-0), a sterically hindered phenolic compound. Due to the arrangement of a bulky tert-butyl group and two methyl groups around the hydroxyl moiety, this compound exhibits significant steric hindrance, which influences its chemical reactivity and spectroscopic properties.[1] This document outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of alkylated phenols and presents a structured format for the reporting of such data.

It is important to note that while extensive searches were conducted across various public spectral databases, including the Spectral Database for Organic Compounds (SDBS), specific experimental spectral data for **4-tert-Butyl-2,6-dimethylphenol** was not available at the time of this compilation. The tables below are therefore presented as a template for data presentation.

Data Presentation

The following tables are structured to summarize the key quantitative data from NMR, IR, and MS analyses.

¹H NMR (Proton Nuclear Magnetic Resonance) Data



|--|

Data not available

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |
|------------------------|------------|
| Data not available | |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|------------|
| Data not available | | |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Assignment |
|--------------------|------------------------|------------|
| Data not available | | |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring spectral data for alkylated phenols like **4-tert-Butyl-2,6-dimethylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A common method for obtaining NMR spectra of phenolic compounds involves dissolving the sample in a deuterated solvent.



- Sample Preparation: Approximately 5-25 mg of the solid **4-tert-Butyl-2,6-dimethylphenol** is dissolved in about 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), within an NMR tube.[2][3] The solution is then filtered to remove any particulate matter. For ¹³C NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
- Instrumentation: A high-field NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument, is typically used for analysis.[2]
- Data Acquisition:
 - ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
 - ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required. Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
 resulting spectrum is phase and baseline corrected. The chemical shifts of the peaks are
 then referenced to the internal standard.

Infrared (IR) Spectroscopy

For solid samples like **4-tert-Butyl-2,6-dimethylphenol**, the KBr pellet method is a standard sample preparation technique for transmission FTIR spectroscopy.

- Sample Preparation (KBr Pellet Method):
 - A small amount of the sample (1-2 mg) is finely ground with an agate mortar and pestle.[4]
 - This is then mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.[4]
 - The mixture is placed in a pellet die and compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[4]



- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

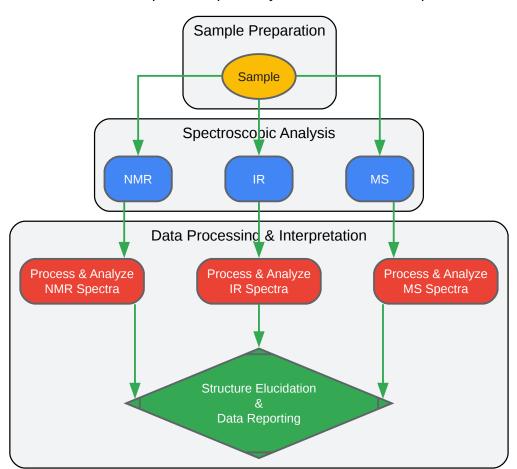
Electron Ionization (EI) is a common and robust ionization method for the mass spectrometric analysis of volatile and thermally stable organic compounds like alkylated phenols.

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS analysis, the sample is first dissolved in a suitable solvent and injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of highenergy electrons (typically 70 eV), leading to the ejection of an electron from the molecule to form a molecular ion (M+•).[5][6][7]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 Aromatic compounds often produce a prominent molecular ion peak.[8]
- Detection and Data Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z. The fragmentation pattern observed in the mass spectrum provides valuable information for structural elucidation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a phenolic compound.





Workflow for Spectroscopic Analysis of a Phenolic Compound

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Spectroscopic analysis workflow for a phenolic compound.

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